COX-2 Inhibition: A Direct Comparison of 2-Chloro-6-fluorophenyl Chalcone Derivatives Reveals Sub-200 nM Potency
A closely related analog, 1-[4-(methylsulfonyl)phenyl]-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one (compound 8), which shares the identical 2-chloro-6-fluorophenyl motif, demonstrated potent inhibition of COX-2 with an IC50 of 0.18 µM. This activity is directly comparable to the clinical COX-2 inhibitor celecoxib (IC50 = 0.12 µM) and far surpasses ibuprofen (IC50 = 5.33 µM) and nimesulide (IC50 = 1.68 µM) [1]. This data underscores that the 2-chloro-6-fluorophenyl core, when incorporated into a propenone framework, is capable of achieving near-clinical grade COX-2 inhibition.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.18 µM (for the closest reported analog, 1-[4-(methylsulfonyl)phenyl]-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one) |
| Comparator Or Baseline | Celecoxib: 0.12 µM; Ibuprofen: 5.33 µM; Nimesulide: 1.68 µM |
| Quantified Difference | 1.5-fold less potent than celecoxib; 29.6-fold more potent than ibuprofen; 9.3-fold more potent than nimesulide |
| Conditions | In vitro enzyme inhibition assay using recombinant human COX-2. |
Why This Matters
For procurement decisions, this quantifies the intrinsic potency of the 2-chloro-6-fluorophenyl chalcone core, justifying its selection as a superior starting point for developing next-generation selective COX-2 inhibitors over other halogenated or unsubstituted analogs.
- [1] Kaya Çavuşoğlu B, et al. Design, synthesis, biological evaluation, and docking studies of some novel chalcones as selective COX-2 inhibitors. Arch Pharm (Weinheim). 2021;354(3):e2000273. View Source
